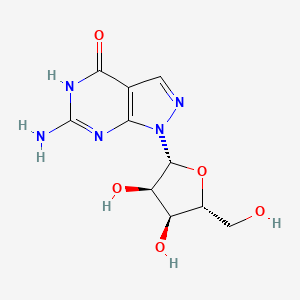![molecular formula C17H22ClN5O2 B1462372 5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride CAS No. 1227267-04-0](/img/structure/B1462372.png)
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride
Übersicht
Beschreibung
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride is a small molecule inhibitor used in scientific research. It is known for its efficacy as an Hdm2 inhibitor, which plays a crucial role in regulating the tumor suppressor protein p53. The compound has shown potential in inducing apoptosis in tumor cells and has applications in cancer research and treatment .
Vorbereitungsmethoden
The synthesis of 5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Analyse Chemischer Reaktionen
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of Hdm2 inhibitors and their interactions with other molecules.
Biology: The compound is utilized in cell biology to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: In cancer research, this compound is studied for its potential to induce apoptosis in tumor cells, making it a candidate for developing new cancer therapies.
Wirkmechanismus
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride exerts its effects by inhibiting the ubiquitin ligase activity of Hdm2. This inhibition prevents the degradation of the tumor suppressor protein p53, leading to an increase in p53 levels within cells. The elevated p53 levels promote apoptosis in tumor cells, making this compound a valuable compound in cancer research. The molecular targets involved include Hdm2 and p53, and the pathways affected are primarily related to the regulation of the cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride is unique compared to other Hdm2 inhibitors due to its higher solubility in aqueous solutions and greater potency in inducing apoptosis. Similar compounds include:
HLI373: The parent compound, which also inhibits Hdm2 but has different solubility and potency characteristics.
Nutlin-3: Another Hdm2 inhibitor that disrupts the interaction between Hdm2 and p53, leading to increased p53 levels.
These comparisons highlight the unique properties of this compound, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2.ClH/c1-21(2)10-6-9-18-14-11-7-4-5-8-12(11)22(3)15-13(14)16(23)20-17(24)19-15;/h4-5,7-8H,6,9-10H2,1-3H3,(H2,19,20,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMKUIEZYKMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)
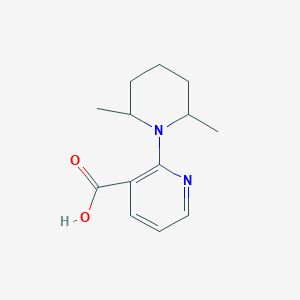
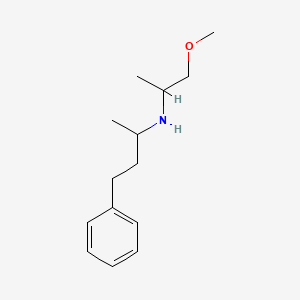
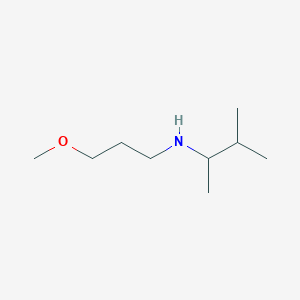
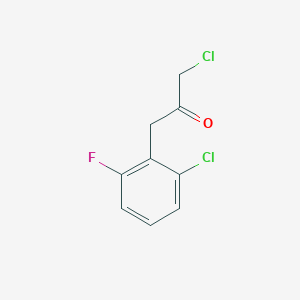
![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)
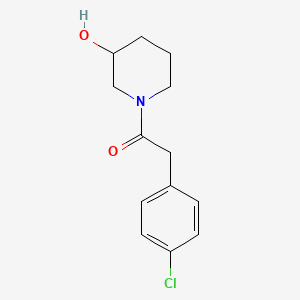
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)

![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
